molecular formula C10H12O3 B7861095 2-(2-Phenoxyethoxy)acetaldehyde

2-(2-Phenoxyethoxy)acetaldehyde

Cat. No.: B7861095
M. Wt: 180.20 g/mol
InChI Key: LGBPPWXEOSGDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenoxyethoxy)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a phenoxy group and an ethoxy group attached to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenoxyethoxy)acetaldehyde can be synthesized through several methods. One common method involves the reaction of phenoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. Another method involves the reaction of phenol with ethylene oxide to form phenoxyethanol, which is then further reacted with acetaldehyde to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts, such as metal oxides or zeolites, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenoxyethoxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)acetaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and DNA. This can lead to the formation of covalent adducts, which can alter the function of the target molecules. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

2-(2-Phenoxyethoxy)acetaldehyde can be compared with other similar compounds, such as:

    2-(2-Phenoxyethoxy)ethanol: This compound has a similar structure but lacks the aldehyde group. It is used as a solvent and in the synthesis of other chemicals.

    Phenoxyethanol: This compound is used as a preservative in cosmetics and pharmaceuticals. It has a simpler structure with only one ethoxy group.

    2-(2-Ethoxyethoxy)acetaldehyde: This compound has an ethoxy group instead of a phenoxy group.

This compound is unique due to its combination of phenoxy and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-phenoxyethoxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBPPWXEOSGDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.